Sodium 2-amino-2-methylpropane-1-sulfonate
Description
Contextualization within Modern Polymer Chemistry
In modern polymer chemistry, Sodium 2-acrylamido-2-methylpropane-1-sulfonate, the sodium salt of 2-acrylamido-2-methylpropane sulfonic acid (AMPS), is classified as a specialty functional monomer. atamanchemicals.comwikipedia.org Its primary role is to modify and enhance the properties of anionic polymers. wikipedia.org The presence of the sulfonic acid group, which is strongly ionic, ensures that polymers incorporating this monomer exhibit a high degree of hydrophilicity and maintain their anionic charge even in acidic conditions. atamanchemicals.comwikipedia.org This is a distinct advantage over carboxylated monomers, whose ionic character is pH-dependent.
The unique properties conferred by this monomer are leveraged in numerous applications:
Emulsion Polymerization: In latex formulations for paints, adhesives, and paper coatings, the incorporation of Sodium 2-acrylamido-2-methylpropane-1-sulfonate enhances the chemical and shear stability of the polymer emulsion. atamanchemicals.comresearchgate.net This reduces the need for conventional surfactants, which can leach out over time. atamanchemicals.com
Hydrogels: The monomer is a key component in superabsorbent hydrogels due to its ability to dramatically increase water absorption and swelling capacity. wikipedia.orgitu.edu.trresearchgate.net These hydrogels are utilized in medical applications, such as wound dressings and electrodes, as well as in personal care products. wikipedia.orgresearchgate.net
Water Treatment: Polymers containing this monomer act as effective scale inhibitors and dispersants in cooling water systems and desalination processes. atamanchemicals.com
Oil and Gas Industry: It is used in the formulation of polymers for enhanced oil recovery and other oilfield applications. atamanchemicals.comwikipedia.org
Membrane Technology: It improves water flow, retention, and fouling resistance in ultrafiltration and microfiltration membranes. atamanchemicals.comwikipedia.org
The monomer's contribution to polymer performance is significant. For instance, its inclusion in acrylic and styrene-acrylic latexes has been shown to significantly improve the divalent cation stability and the scrub resistance of resulting paint formulations. researchgate.net Copolymers made with it are also explored for creating thermoplastic materials with tailored properties like modified melting and decomposition temperatures. researchgate.netscispace.com
Historical Trajectory of Synthesis and Initial Polymerization Developments
The journey of 2-acrylamido-2-methylpropane sulfonic acid (AMPS) and its sodium salt began in the 1970s, with some of the earliest patents focused on its use in acrylic fiber manufacturing. atamanchemicals.comwikipedia.org Since then, its utility has expanded dramatically, leading to thousands of patents and publications detailing its use across a multitude of industries. wikipedia.org
The primary industrial synthesis of AMPS is achieved through the Ritter reaction. This process involves reacting acrylonitrile (B1666552) and isobutylene (B52900) in the presence of concentrated sulfuric acid and water. wikipedia.org Modern advancements in this process, including continuous production methods, have focused on improving yield and purity, with some patented processes reporting purities up to 99.7% and yields as high as 89%. wikipedia.orgpatsnap.comgoogle.com
The polymerization of Sodium 2-acrylamido-2-methylpropane-1-sulfonate has evolved from conventional techniques to more sophisticated methods.
Free-Radical Polymerization: This is a common method used to prepare copolymers, particularly for hydrogels. itu.edu.trresearchgate.net For example, cross-linking copolymerization with acrylamide (B121943) in water using an initiator like potassium persulfate is a well-documented approach. itu.edu.tr
Emulsion Polymerization: It has been used as a reactive surfactant in emulsifier-free emulsion polymerization systems with monomers like vinyl acetate (B1210297) and butyl acrylate (B77674), improving latex stability. researchgate.net
Controlled/Living Radical Polymerization: More advanced techniques have been developed to create well-defined polymers and block copolymers. These include Atom Transfer Radical Polymerization (ATRP) and Cu(0)-mediated living radical polymerization, which allow for precise control over the polymer architecture. rsc.orgmdpi.com Researchers have successfully synthesized block copolymers with monomers like methyl methacrylate (B99206) and 2-hydroxyethyl methacrylate using these quasi-living polymerization methods, opening doors for applications such as polyelectrolyte membranes for fuel cells. mdpi.com
Fundamental Architectural Elements and Reactive Centers of Sodium 2-Acrylamido-2-Methylpropane-1-Sulfonate
The distinct behavior and wide-ranging utility of Sodium 2-acrylamido-2-methylpropane-1-sulfonate stem directly from its unique molecular architecture. The key structural components are the vinyl group, the amide linkage, the geminal dimethyl groups, and the sodium sulfonate group. atamanchemicals.comwikipedia.orgpatsnap.com
Table 1: Key Properties of Sodium 2-Acrylamido-2-Methylpropane-1-Sulfonate
| Property | Value | Source(s) |
|---|---|---|
| Linear Formula | H₂C=CHCONHC(CH₃)₂CH₂SO₃Na | sigmaaldrich.com |
| Molecular Weight | 229.23 g/mol | sigmaaldrich.com |
| CAS Number | 5165-97-9 | sigmaaldrich.com |
| Appearance | White crystalline solid (for the acid form) | patsnap.com |
| Density | ~1.2055 g/mL at 25 °C (for 50 wt. % solution in water) | atamanchemicals.comsigmaaldrich.com |
| Solubility | Very soluble in water and dimethylformamide (DMF) | atamanchemicals.comwikipedia.org |
The primary reactive centers and their functions are:
Acrylamido Group (H₂C=CH-C(=O)NH-): The vinyl double bond (H₂C=CH-) is the primary reactive site, enabling the monomer to readily participate in free-radical addition polymerization. This allows it to be easily copolymerized with a wide variety of other vinyl monomers. researchgate.netpatsnap.com
Sodium Sulfonate Group (-SO₃Na): This is a strong ionic group that is completely ionized in aqueous solutions. atamanchemicals.com It imparts a high degree of hydrophilicity and gives the resulting polymer a strong anionic character that is stable over a wide pH range. atamanchemicals.comwikipedia.org This group is responsible for the enhanced water absorption in hydrogels and the dispersing capabilities of the polymers. atamanchemicals.comresearchgate.net
Sterically Hindering Groups: The combination of the geminal dimethyl group [-C(CH₃)₂-] and the sulfomethyl group [-CH₂SO₃Na] provides significant steric hindrance around the amide functionality (-CONH-). wikipedia.org This structural feature is crucial as it protects the amide bond from hydrolysis, leading to polymers with exceptional hydrolytic and thermal stability compared to simple acrylamide-based polymers. atamanchemicals.comwikipedia.org
This combination of a polymerizable group, a stable hydrophilic/anionic group, and a sterically protected core makes Sodium 2-acrylamido-2-methylpropane-1-sulfonate a uniquely robust and functional monomer in advanced polymer design.
Table 2: Research Findings on Copolymers Incorporating Sodium 2-Acrylamido-2-Methylpropane-1-Sulfonate
| Copolymer System | Key Findings | Source(s) |
|---|---|---|
| Acrylamide (AAm) / AMPS Hydrogels | The equilibrium degree of swelling of the hydrogels increases with increasing AMPS content. | itu.edu.tr |
| Polyvinyl Alcohol (PVA) / SAMPS Copolymers | Incorporation of SAMPS decreased the melting temperature and crystallinity while increasing the thermal decomposition temperature of PVA, widening the thermal processing window. | researchgate.netscispace.com |
| Acrylic Acid (AA) / AMPS Superabsorbents | Saline absorption was significantly improved as the incorporation of AMPS in the polymer was increased. | researchgate.net |
| AMPS / Methyl Methacrylate (MMA) Block Copolymers | Diblock copolymers were successfully synthesized via quasiliving radical polymerization, creating materials with good film-forming ability and potential for use in polyelectrolyte membranes. | mdpi.com |
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 2-Acrylamido-2-methylpropane Sulfonic Acid (AMPS) |
| 2-Hydroxyethyl Methacrylate |
| Acrylamide |
| Acrylonitrile |
| Allyl Glycidyl Ether |
| Butyl Acrylate |
| Isobutylene |
| Methyl Methacrylate |
| N,N'-methylenebis(acrylamide) (BAAm) |
| Potassium Persulfate |
| Sodium 2-Acrylamido-2-Methylpropane-1-Sulfonate |
| Sodium Vinyl Sulfonate |
| Styrene |
| Sulfuric Acid |
| Tri(n-butyl)amine |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;2-amino-2-methylpropane-1-sulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO3S.Na/c1-4(2,5)3-9(6,7)8;/h3,5H2,1-2H3,(H,6,7,8);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZOQHGMKJWNGL-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CS(=O)(=O)[O-])N.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10NNaO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Process Optimization for Sodium 2 Acrylamido 2 Methylpropane 1 Sulfonate Monomer
Established Industrial Synthesis Routes
The predominant industrial method for producing 2-Acrylamido-2-Methylpropane-1-Sulfonic Acid (AMPS) is the Ritter reaction. wikipedia.orgvinatiorganics.com This well-established process involves the reaction of acrylonitrile (B1666552) and isobutylene (B52900) in the presence of concentrated sulfuric acid or oleum (B3057394) (fuming sulfuric acid) and a controlled amount of water. wikipedia.orgjustia.com The resulting product, AMPS, precipitates from the reaction medium and can be isolated. justia.com
Industrial production can be carried out using either batch or continuous processes. atamanchemicals.comgoogle.com
One-Step Method: This approach involves reacting acrylonitrile, isobutylene, and oleum simultaneously in a single reactor. atamanchemicals.comgoogle.com For instance, oleum is added to an excess of acrylonitrile, followed by the introduction of isobutene gas to initiate the reaction and form the AMPS product. google.com
Two-Step Method: An alternative process involves the initial sulfonation of the olefin (isobutylene) to form an intermediate, which then reacts with acrylonitrile in the presence of water and sulfuric acid to yield the final AMPS monomer. google.com
Recent advancements in industrial synthesis, as described in patent literature, have focused on optimizing reaction conditions to maximize both purity and yield. A notable improvement involves the addition of liquid isobutene to a pre-mixed solution of acrylonitrile, sulfuric acid, and phosphoric acid at a controlled temperature of approximately 40°C. wikipedia.orgvinatiorganics.comatamanchemicals.com This optimized process has been reported to achieve product purity as high as 99.7% with yields up to 89%, based on the isobutene reactant. atamanchemicals.comatamanchemicals.com
Table 1: Comparison of Industrial Synthesis Parameters
| Method | Key Reactants | Typical Conditions | Reported Yield | Reported Purity |
|---|---|---|---|---|
| Conventional Ritter Reaction | Acrylonitrile, Isobutylene, Sulfuric Acid/Oleum | Batch or Continuous | Variable | Variable |
| Optimized Ritter Reaction | Acrylonitrile, Liquid Isobutene, Sulfuric Acid, Phosphoric Acid | 40°C Reaction Temperature | Up to 89% | Up to 99.7% |
Novel Laboratory-Scale Preparations and Reaction Mechanisms
At the laboratory scale, research continues to explore variations of the core Ritter reaction to refine the synthesis of AMPS. The fundamental reaction mechanism involves the acid-catalyzed formation of a stable tertiary carbocation from isobutylene. This electrophilic carbocation is then attacked by the nucleophilic nitrogen atom of the nitrile group in acrylonitrile. The resulting nitrilium ion intermediate is subsequently hydrolyzed by the water present in the reaction medium to form the stable amide functionality of the AMPS monomer.
Laboratory preparations often focus on investigating the influence of different catalysts and solvent systems. Studies have examined the use of weak inorganic acids or organic sulfonic acids as catalysts in conjunction with sulfuric acid to improve reaction selectivity and product purity. google.com The reaction between tert-butyl alcohol (a precursor to isobutylene in the presence of strong acid) and acrylonitrile in non-aqueous solvents like anhydrous acetic acid has also been investigated. psu.edu These studies have shown that in the presence of concentrated or fuming sulfuric acid, a partial sulfonation of the initially formed N-tert-butylacrylamide can occur, leading to the desired AMPS product. psu.edu
Furthermore, the synthesis of AMPS-based copolymers and hydrogels in laboratory settings provides indirect but valuable information on monomer reactivity and the impact of its synthesis on polymer properties. itu.edu.trrsc.orgresearchgate.net For example, the preparation of AMPS/Acrylamide (B121943) hydrogels has been detailed where the monomer composition is varied to study its effect on the final polymer network structure and swelling properties. itu.edu.tr
Advancements in Reaction Conditions and Catalysis for Monomer Production
Optimizing reaction conditions and catalysis is critical for enhancing the efficiency, safety, and cost-effectiveness of AMPS monomer production.
Reaction Conditions: A significant advancement has been the development of continuous production processes. patsnap.comgoogle.com These systems offer better control over reaction parameters and improve product consistency compared to traditional batch methods. Key parameters that are meticulously controlled include:
Temperature: The initial mixing of reactants like acrylonitrile and fuming sulfuric acid is often conducted at low temperatures (e.g., 10-12°C) to manage the exothermic nature of the reaction. The subsequent reaction with isobutylene is then maintained at a higher, controlled temperature, typically between 20°C and 45°C. google.compatsnap.com
Molar Ratios: The stoichiometry of the reactants is a crucial factor. The molar ratio of acrylonitrile to sulfuric acid is often reduced in newer methods to lower the costs associated with recycling unreacted acrylonitrile. google.com The molar ratio of SO₃ (from oleum) to isobutylene is also carefully controlled, with typical ranges between 0.2:1 and 2:1, to maximize yield. justia.com
Catalysis: While strong acids like sulfuric acid are essential for the Ritter reaction, the use of co-catalysts represents a key area of advancement. The inclusion of phosphoric acid in the reaction mixture is a patented improvement that contributes to higher purity and yields. vinatiorganics.comatamanchemicals.com Other weak inorganic or organic sulfonic acids have also been proposed to enhance the process. google.com These catalysts can influence the reaction pathway, potentially minimizing the formation of unwanted byproducts.
While not directly related to monomer synthesis, research into the polymerization of AMPS has also seen catalytic advancements. For instance, the use of cyclometalated Ruthenium(II) complexes as catalysts for the quasiliving radical polymerization of AMPS demonstrates the monomer's compatibility with sophisticated catalytic systems, which is relevant for creating advanced polymer architectures. mdpi.comresearchgate.net
Purification Techniques and Impact on Monomer Purity for Polymerization
The purity of the AMPS monomer is a critical determinant of the quality and molecular weight of the final polymer. Impurities can act as chain-terminating agents or inhibitors, leading to the formation of low-molecular-weight oligomers instead of high-performance polymers. google.com
Purification Techniques: Several methods are employed to purify the crude AMPS monomer obtained from the initial synthesis reaction.
Recrystallization: This is a common and effective technique. One documented method involves dissolving the crude AMPS crystals in hydrous acetic acid (typically containing 5-40% water) at an elevated temperature, such as 90°C. google.comgoogle.com After dissolving, the solution is cooled to a lower temperature (e.g., 10-20°C) to allow the purified AMPS to crystallize. The crystals are then collected by filtration and washed, often with fresh acetic acid, to remove residual mother liquor and impurities. google.comgoogle.com
Alcohol Slurrying: Another patented method involves purifying the reaction-grade acid by creating a slurry with a volatile monohydric alcohol. The mixture is gently heated for a short duration, followed by separation of the solid acid via decantation or filtration and subsequent drying. google.com
Salt Formation: An alternative purification strategy involves reacting the impure aqueous AMPS solution with an amine or a base like sodium hydroxide (B78521) to form the corresponding salt. google.com The salt is then isolated in a purified form through crystallization, either by cooling the solution (thermal swing) or by evaporation. google.com
Table 2: Example of Recrystallization Purification Process
| Step | Description | Solvent | Temperature |
|---|---|---|---|
| 1. Dissolution | Dissolve crude AMPS crystals. | Hydrous Acetic Acid (10% water) | 90°C |
| 2. Crystallization | Cool the solution to precipitate purified crystals. | - | Cool to 15°C |
| 3. Isolation | Collect crystals by filtration. | - | - |
| 4. Washing | Wash collected crystals to remove impurities. | Acetic Acid | - |
| 5. Drying | Dry the purified crystals. | - | 60°C |
Based on a process described in patent literature. google.com
Impact on Polymerization: The effectiveness of the final polymer is directly correlated with the purity of the monomer used in its synthesis. For example, in papermaking applications, copolymers made with high-purity AMPS exhibit superior properties like "spinnability" and "anti-freeness," which are indicative of a higher molecular weight. google.com Conversely, using unpurified or poorly purified AMPS often results in viscous, low-molecular-weight liquid polymers, which are unsuitable for many applications. google.com For the creation of superabsorbent polymers and hydrogels, monomer purity is essential for achieving the desired network structure, gel strength, and absorption capacity. researchgate.netnih.gov
Advanced Materials Engineering and Functional Applications Derived from Sodium 2 Acrylamido 2 Methylpropane 1 Sulfonate
Hydrogel Development and Swelling Dynamics
Hydrogels are three-dimensional polymeric networks capable of absorbing and retaining large amounts of water or biological fluids. The incorporation of Sodium 2-acrylamido-2-methylpropane-1-sulfonate (NaAMPS) into hydrogel formulations imparts unique swelling behaviors and environmental responsiveness due to its highly ionizable sulfonate group.
Responsive Hydrogels (e.g., pH-, Temperature-Responsive Systems)
The strong anionic nature of the sulfonate group in NaAMPS makes hydrogels containing this monomer particularly sensitive to their external environment, such as pH and temperature.
pH-Responsive Systems: Hydrogels based on NaAMPS exhibit significant pH-dependent swelling. researchgate.net The sulfonate group is strongly acidic and remains ionized over a wide pH range. researchgate.netnih.gov However, when copolymerized with monomers containing basic groups like amino groups, the resulting hydrogel can show distinct pH-responsive behavior. For instance, in a chitosan-based hydrogel crosslinked with NaAMPS and acrylic acid, swelling is minimal in acidic conditions due to the formation of intramolecular hydrogen bonds between the deprotonated sulfonic groups and the protonated amine groups of chitosan. mdpi.com At lower pH values, the protonation of amino groups can lead to polymer-polymer interactions dominating over polymer-water interactions, causing the gel to shrink. ajrconline.org Conversely, at higher pH (e.g., above pH 8), electrostatic repulsion between ionized groups can lead to increased swelling. ajrconline.org Studies have shown that the maximum swelling for certain NaAMPS hydrogels can be achieved at neutral pH (pH=7). ijcce.ac.ir
Temperature-Responsive Systems: The thermal responsiveness of NaAMPS-based hydrogels is an area of active research. The swelling of these hydrogels can be influenced by temperature, with some studies showing increased swelling at higher temperatures. For example, one study observed the maximum swelling of an AMPS hydrogel at 75°C. ijcce.ac.ir When NaAMPS is copolymerized with temperature-responsive polymers like poly(N-isopropylacrylamide) (PNIPAm), which has a lower critical solution temperature (LCST) around 32°C, the resulting hydrogel can exhibit dual responsiveness. mdpi.com Below the LCST, the hydrogel is swollen, and above it, the hydrogel deswells due to the phase transition of the PNIPAm component.
Mechanically Enhanced Hydrogel Formulations
A significant challenge in hydrogel technology is improving their mechanical strength and toughness. The incorporation of NaAMPS can contribute to the mechanical properties of hydrogels. For instance, the introduction of ionic moieties from NaAMPS into a hydrogel network can lead to more flexible hydrogels compared to those crosslinked with traditional agents like N,N'-methylenebis(acrylamide) (MBA). semanticscholar.org The enhancement in mechanical strength can be attributed to the formation of a double crosslinked network, which includes both covalent crosslinks and ionic physical entanglements. semanticscholar.org
The swelling capacity, a key parameter for hydrogels, is directly related to their chemical architecture. ajrconline.org Research has shown that the equilibrium swelling ratio of composite hydrogels can be tuned by varying the concentration of NaAMPS in the initial feed mixture. ajrconline.org The swelling capacity of hydrogels is also influenced by the crosslinker ratio; a decrease in the crosslinking ratio can lead to increased porosity and improved swelling capacity. openchemicalengineeringjournal.com
Interactive Table: Swelling Characteristics of NaAMPS-based Hydrogels
| Hydrogel Composition | Stimulus | Response | Reference |
|---|---|---|---|
| Acrylamide (B121943)/AMPS | AMPS content | Equilibrium swelling increases with AMPS content up to 10 mol%, then plateaus. itu.edu.tr | itu.edu.tr |
| AMPS | pH | Maximum swelling observed at pH 7. ijcce.ac.ir | ijcce.ac.ir |
| AMPS | Temperature | Swelling increased with temperature, maximum at 75°C. ijcce.ac.ir | ijcce.ac.ir |
| Gelatin/Na-AMPS/Acrylamide | NaAMPS Concentration | Swelling ratio initially increases with NaAMPS concentration and then decreases. ajrconline.org | ajrconline.org |
| AMPS/Methacrylic acid | Crosslinker type | EGDMA crosslinked hydrogels show higher swelling than MBA crosslinked ones. researchgate.net | researchgate.net |
Polymeric Nanocomposites and Hybrid Materials
The integration of inorganic nanoparticles into NaAMPS-based polymer matrices results in polymeric nanocomposites and hybrid materials with enhanced properties and functionalities. The sulfonate groups in the polymer play a crucial role in the dispersion and stabilization of these nanoparticles.
Incorporation of Inorganic Nanoparticles (e.g., Magnetite, Graphene Oxide)
Magnetite (Fe₃O₄): NaAMPS-based polymers have been successfully used to create stable magnetic nanocomposites. mdpi.comnih.gov For example, self-stabilized magnetic polymeric composite nanoparticles of poly(sodium 2-acrylamido-2-methylpropane sulfonate-co-styrene)/magnetite (PAMPS-Na-co-St/Fe₃O₄) have been prepared through emulsifier-free miniemulsion polymerization. mdpi.comnih.gov In this system, NaAMPS acts as a stabilizer. mdpi.com The resulting composite particles often have a core-shell structure where magnetite particles are encapsulated within the polymer matrix. mdpi.com These magnetic nanocomposites have potential applications in various fields, including as corrosion inhibitors for steel. mdpi.comnih.gov Furthermore, microporous cryogels based on crosslinked NaAMPS and sodium vinyl sulfonate have been used to incorporate magnetite nanoparticles, which improves the mechanical, thermal, and magnetic properties of the cryogel composites. semanticscholar.orgbohrium.com
Graphene Oxide (GO): Graphene oxide is another nanoparticle that has been incorporated into NaAMPS-based polymers to create advanced composites. Superabsorbent composites of poly(acrylic acid-co-2-acrylamido-2-methyl-1-propane sulfonic acid)/graphene oxide have been synthesized. researchgate.net The inclusion of GO can significantly enhance the absorption capacity of the hydrogel for both water and saline solutions. researchgate.net In some cases, GO can also act as a cross-linker during the polymerization process. researchgate.net The resulting nanocomposite hydrogels can exhibit improved mechanical properties, such as high compressive stress and tensile strength. rsc.org These GO-containing nanocomposites also show promise in applications like dye adsorption. rsc.org
Interfacial Phenomena and Dispersion Stability in Composite Systems
The stability and performance of polymeric nanocomposites are highly dependent on the interfacial interactions between the polymer matrix and the inorganic nanoparticles. The sulfonate groups of NaAMPS play a critical role in ensuring good dispersion and stability.
In magnetite nanocomposites, the strong interaction between the sulfonate groups of the NaAMPS polymer and the magnetite nanoparticles contributes to the stability of the dispersion. researchgate.net This strong linkage helps to effectively encapsulate the magnetite particles within the polymer. mdpi.com The use of NaAMPS as an ionic comonomer can enable the preparation of self-stabilized magnetic polymeric composite particles without the need for an external emulsifier. mdpi.com
Similarly, in graphene oxide composites, the functional groups on the GO surface can interact with the polymer chains, leading to a well-dispersed and stable composite material. The hydrogen bonding and high interfacial adhesion between GO and a polymer matrix like sodium alginate can significantly improve the thermal stability and mechanical properties of the resulting composite films. nih.gov The incorporation of GO can lead to a more ordered and compact structure in the composite hydrogel.
Interactive Table: Properties of NaAMPS-based Nanocomposites
| Nanoparticle | Polymer Matrix | Key Finding | Reference |
|---|---|---|---|
| Magnetite (Fe₃O₄) | Poly(NaAMPS-co-Styrene) | NaAMPS acts as a stabilizer in emulsifier-free miniemulsion polymerization, leading to encapsulated magnetite. mdpi.comnih.gov | mdpi.comnih.gov |
| Graphene Oxide (GO) | Poly(Acrylic Acid-co-AMPS) | GO incorporation significantly increases water and saline absorption capacity. researchgate.net | researchgate.net |
| Magnetite (Fe₃O₄) | Na-VS/Na-AMPS cryogel | Incorporation of magnetite improves mechanical, thermal, and magnetic properties. semanticscholar.orgbohrium.com | semanticscholar.orgbohrium.com |
| Graphene Oxide (GO) | Sodium Alginate/Polyacrylamide | Ternary nanocomposite hydrogel with GO shows excellent mechanical performance. rsc.org | rsc.org |
Membrane Science and Separation Technologies
The unique properties of NaAMPS, such as its high hydrophilicity and ionic character, make it a valuable component in the fabrication of advanced membranes for various separation processes. atamanchemicals.comwikipedia.org
Polymers containing NaAMPS have been investigated for use in proton-exchange membranes for fuel cells. nih.gov The presence of the sulfonic acid group enhances the proton conductivity of the membrane. nih.gov For example, a membrane made from poly(1,4-phenylene ether-ether-sulfone) cross-linked with AMPS showed improved proton conductivity, making it suitable for fuel cell applications at lower temperatures and reduced relative humidity. nih.gov
In the context of filtration, NaAMPS can be used to modify ultrafiltration and microfiltration membranes. Its incorporation can increase water flow, improve retention, and enhance fouling resistance of the membranes. wikipedia.org The hydrophilic nature of the sulfonate groups helps to attract water to the membrane surface, which can facilitate its transport across the membrane while repelling foulants. This leads to more efficient and longer-lasting membrane performance in water treatment and other separation applications. atamanchemicals.com
Fabrication of Ultrafiltration and Microfiltration Membranes
The incorporation of Sodium 2-acrylamido-2-methylpropane-1-sulfonate (AMPS) into membrane fabrication has been a significant strategy for enhancing the performance of ultrafiltration (UF) and microfiltration (MF) membranes. The sulfonic acid groups are highly hydrophilic, which, when incorporated into a polymer matrix, can increase the membrane's affinity for water. nih.gov This enhanced hydrophilicity is crucial for improving water permeation and reducing fouling, a major issue in membrane technology where foulants adhere to the membrane surface, impeding flow. nih.govrsc.org
By creating a hydration layer on the membrane surface, AMPS-containing polymers act as a physical and energetic barrier, preventing the attachment of foulants. nih.gov This leads to increased water flow, better retention of desired solutes, and significantly improved resistance to fouling. atamanchemicals.comatamankimya.comatamanchemicals.com For instance, modifying polysulfone (PSF) membranes, which are inherently hydrophobic, with hydrophilic polymers is a common approach to augment their antifouling capabilities and hemocompatibility. researchgate.net The resulting membranes exhibit less protein adsorption and reduced coagulation activation. researchgate.net
The process often involves copolymerizing AMPS with other monomers to create a material that can be cast into asymmetric membranes. atamanchemicals.com This approach allows for precise control over the membrane's chemical properties and pore structure, leading to membranes with superior performance for water purification and other separation processes. atamanchemicals.comyoutube.com
Development of Proton-Conductive Membranes for Energy Applications
Polymers based on AMPS are actively studied as key components in proton-conductive membranes, particularly for energy applications like polymer electrolyte membrane fuel cells (PEMFCs). atamanchemicals.comatamankimya.commdpi.com The efficiency of a PEMFC is highly dependent on the proton conductivity of its membrane. dtic.mil The sulfonic acid group (-SO₃H) in the AMPS monomer provides an acidic site that can facilitate the transport of protons across the membrane. dtic.mil
Researchers have developed novel blend membranes, such as those combining poly(vinyl alcohol) (PVA) with poly(2-acrylamido-2-methyl-1-propanesulfonic acid) (PAMPS), as potential alternatives to expensive perfluorinated ionomers like Nafion. rsc.org In these systems, the PAMPS chains are effectively "trapped" within the cross-linked PVA network. rsc.org This structure yields membranes with high ion exchange capacities (IEC) and impressive proton conductivity. For example, a PVA-PAMPS blend with a 1:2 mass ratio has demonstrated proton conductivities as high as 0.12 S/cm at room temperature. rsc.org
Similarly, cross-linked copolymers of AMPS and 2-hydroxyethyl methacrylate (B99206) (HEMA) have been investigated as replacements for Nafion 117 in direct methanol (B129727) fuel cells. exlibrisgroup.com These membranes show significantly higher water adsorption than Nafion and can achieve proton conductivities of up to 0.06 S/cm at 80°C. exlibrisgroup.com Hybrid membranes, where PAMPS is grafted onto a sulfonated poly (1,4-phenylene ether-ether-sulfone) (SPEES) backbone, have also shown enhanced proton conductivity, reaching 0.089 S cm−1 at 80 °C, which is a significant improvement over the base SPEES polymer. mdpi.com
Proton Conductivity of AMPS-Based Membranes
| Membrane Composition | Conductivity (S/cm) | Temperature (°C) |
|---|---|---|
| PVA-PAMPS (1:2 mass ratio) | 0.12 | 25 |
| AMPS-HEMA (4:96) | 0.06 | 80 |
| SP-PMPS-03 | 0.089 | 80 |
| Nafion 117 | ~0.10 | >80 |
Adsorbent Materials for Environmental Remediation
Hydrogels and copolymers derived from AMPS are highly effective adsorbent materials for removing pollutants, such as dyes and heavy metal ions, from wastewater. researchgate.netmdpi.com The strong anionic nature of the sulfonate groups is key to their function.
Adsorption Mechanisms for Charged Species (e.g., Dyes, Heavy Metal Ions)
The primary mechanism for the adsorption of positively charged species (cations) by AMPS-based materials is electrostatic interaction. researchgate.netekb.egekb.eg The negatively charged sulfonate groups (-SO₃⁻) on the polymer chains attract and bind cationic pollutants like methylene (B1212753) blue dye or heavy metal ions such as lead (Pb²⁺) and copper (Cu²⁺). researchgate.netijcce.ac.ir
Studies have shown that poly(AMPS) hydrogels exhibit a strong preference for adsorbing cationic dyes over anionic ones. researchgate.netekb.eg The adsorption capacity is influenced by factors like pH; at a pH above the pKa of the sulfonic acid groups (around 1.5), the groups are deprotonated and negatively charged, maximizing electrostatic attraction with cations. rsc.org In addition to electrostatic forces, other mechanisms like ion exchange, hydrogen bonding, and chelation can also contribute to the adsorption process, particularly for heavy metals. researchgate.netbohrium.com The presence of electron-rich functional groups, including hydroxyls and ethers alongside sulfonates, facilitates these interactions. researchgate.net
Adsorption Capacities of AMPS-Based Adsorbents
| Adsorbent | Pollutant | Maximum Adsorption Capacity (mg/g) |
|---|---|---|
| Poly(AN-co-AMPS) | Brilliant Green (BG) Dye | 16.28 |
| P(AA-co-AMPS)-g-Chitosan | Crystal Violet (CV) | 2023 |
| Poly(DMAA–AMPS) Hydrogel | Lead (Pb²⁺) | 26 (for a 30 mg/L solution) |
Regeneration and Reusability Studies of Adsorbent Systems
A critical aspect of adsorbent technology is the ability to regenerate and reuse the material, which enhances its economic viability and sustainability. AMPS-based adsorbent systems can often be effectively regenerated. The process typically involves treating the saturated adsorbent with an eluent that disrupts the binding between the adsorbent and the pollutant. nih.gov
For pollutants bound by electrostatic interactions, regeneration can be achieved by changing the pH or increasing the ionic strength of the surrounding solution. rsc.org For instance, using a strong acidic solution (e.g., HCl) can protonate the sulfonate groups, neutralizing their negative charge and releasing the bound cations. rsc.org Alternatively, a solution with a high concentration of other ions (like NaCl) can create a "shielding effect" that weakens the electrostatic attraction, or the new ions can displace the adsorbed pollutants through an ion exchange mechanism. rsc.org
Studies have demonstrated the successful regeneration of AMPS-based adsorbents for multiple cycles. For example, a poly(AN-co-AMPS) copolymer maintained high stability and removal efficiency for brilliant green dye over six successive adsorption-desorption cycles. rsc.org This high reusability underscores the potential of these materials for practical, long-term environmental remediation applications. rsc.org
Electrically Conducting Polymers and Electronic Device Integration
The unique properties of Sodium 2-acrylamido-2-methylpropane-1-sulfonate also lend themselves to applications in the field of electronics, particularly in the development of electrically conducting polymers.
Role as Dopants and Protonating Agents
Polymers derived from AMPS can function as effective macromolecular dopants and protonating agents for intrinsically conducting polymers (ICPs) like polyaniline (PANI) and polypyrrole (PPy). atamanchemicals.comvinatiorganics.com The process of "doping" in conducting polymers involves introducing charge carriers into the polymer backbone, which is essential for electrical conductivity.
The sulfonic acid groups along the PAMPS chain can protonate the nitrogen atoms in the PANI backbone. This protonation creates positive charges (polarons or bipolarons) on the PANI chain, which are balanced by the negative charge of the sulfonate anions (SO₃⁻). These charge carriers are mobile along the polymer chain, enabling electrical conduction. atamanchemicals.com Using a polymeric dopant like PAMPS offers advantages over small-molecule dopants, as it can improve the processability, thermal stability, and long-term environmental stability of the resulting conducting polymer composite. atamanchemicals.comvinatiorganics.com This approach is utilized in developing materials for various electronic applications, including sensors, antistatic coatings, and components for diodes and batteries. atamanchemicals.com
Integration into Sensors and Electrochemical Devices
Polymers derived from Sodium 2-acrylamido-2-methylpropane-1-sulfonate (AMPS) are increasingly being integrated into the fabrication of sophisticated sensors and electrochemical devices due to their unique ionic conductivity, hydrophilicity, and stability. atamanchemicals.comsigmaaldrich.com The sulfonic acid group in the AMPS monomer imparts a strong anionic character, making its polymers suitable for a variety of electrochemical applications. atamanchemicals.comwikipedia.org
Homopolymers and copolymers of AMPS are utilized in creating polyelectrolyte gels and nanocomposites with enhanced electrochemical properties. sigmaaldrich.comsigmaaldrich.com These materials are finding roles in the development of humidity sensors and as components in lithium-ion batteries. atamanchemicals.comsigmaaldrich.com The ability of AMPS-containing polymers to absorb and retain water is a key characteristic exploited in humidity sensors. atamanchemicals.com Furthermore, the ionic nature of these polymers can facilitate ion transport, a critical function in battery and supercapacitor applications. sigmaaldrich.comrsc.org
In the realm of electrochemical sensors, conducting polymers are often employed to enhance performance. nih.govresearchgate.net While research on AMPS is extensive in other areas, its integration into complex electrochemical biosensors is an emerging field. The combination of AMPS with conducting polymers like polypyrrole or polyaniline could lead to novel sensor materials with improved sensitivity and stability. nih.govresearchgate.net For instance, a mass-producible electrochemical sensor on a polymer lab-on-a-chip has been developed for the detection of redox species like poly-aminophenol, demonstrating the potential for polymer-based sensor systems. rsc.org The incorporation of AMPS into such systems could offer advantages in terms of hydrophilicity and ion exchange capabilities.
The development of hydrogel-based sensors is another area where AMPS polymers can make a significant contribution. nih.gov Hydrogels allow for the simultaneous detection of multiple parameters in real-time, and AMPS can enhance the superabsorbent properties of these hydrogels, which is crucial for applications in wastewater treatment and medical devices. sigmaaldrich.comnih.gov
Table 1: Applications of AMPS-based Polymers in Sensors and Electrochemical Devices
| Application Area | Function of AMPS Polymer | Reference |
|---|---|---|
| Humidity Sensors | Provides hydrophilicity for water absorption. | sigmaaldrich.com, atamanchemicals.com |
| Lithium-ion Batteries | Acts as a component in the electrolyte system. | sigmaaldrich.com, atamanchemicals.com |
| Supercapacitors | Forms a polyelectrolyte with enhanced electrochemical properties. | sigmaaldrich.com |
| Bioengineering/Biomedicine | Used in the formation of polyelectrolyte copolymer gels. | sigmaaldrich.com |
| Electrochemical Sensors | Potential for integration to improve sensitivity and stability. | nih.gov, researchgate.net |
Specialized Formulations in Chemical Process Industries
High-Performance Additives for Enhanced Oil Recovery (EOR) Operations
Copolymers containing Sodium 2-acrylamido-2-methylpropane-1-sulfonate are critical components in modern enhanced oil recovery (EOR) operations, valued for their exceptional thermal and salt stability. researchgate.netslb.com The incorporation of the AMPS monomer into polyacrylamide-based polymers significantly enhances their performance in harsh reservoir conditions, such as high temperatures and high salinity, which are often encountered in oilfields. researchgate.netgoogle.com
In drilling and cementing operations, maintaining the integrity of the drilling fluid is paramount. AMPS-based copolymers are highly effective fluid loss control additives. basekim.aemedrillingfluids.com They form a low-permeability filter cake on the wellbore wall, preventing the excessive loss of fluid from the drilling mud into the surrounding formation. medrillingfluids.com This is particularly advantageous in muds containing high concentrations of soluble calcium and chloride ions, and under high-temperature and high-pressure conditions. basekim.aeonepetro.org The sulfonic acid group in AMPS provides a high degree of hydrophilicity and anionic character over a wide pH range, which contributes to the stability of the polymer emulsion and reduces surfactant leaching. atamanchemicals.com
Friction reduction is another key benefit of using AMPS polymers in EOR. During hydraulic fracturing and other fluid injection processes, significant energy is lost due to friction. The addition of dilute concentrations of AMPS copolymers to the injection fluid can dramatically reduce this friction, allowing for higher injection rates and lower energy consumption. researchgate.netmdpi.com These polymers are more resistant to mechanical and chemical degradation compared to standard polyacrylamides, especially in high-salinity brines. mdpi.com
Polymer flooding is a widely used EOR technique that involves injecting water-soluble polymers to increase the viscosity of the injected water. nmt.edumdpi.com This improves the mobility ratio between the injected fluid and the oil, leading to a more efficient sweep of the reservoir and increased oil recovery. medrillingfluids.comnih.gov AMPS copolymers are particularly well-suited for polymer flooding due to their ability to maintain high viscosity in high-temperature and high-salinity environments. researchgate.netiranarze.ir The presence of the sulfonic acid group in AMPS increases the strength of the polymer's main chain and controls its degradation. researchgate.netmdpi.com
Table 2: Performance of AMPS Copolymers in Enhanced Oil Recovery
| Parameter | Finding | Reference |
|---|---|---|
| Thermal Stability | Copolymers of AM and AMPS show noteworthy thermal stability due to the sulfo group in AMPS increasing the main chain's strength. researchgate.net | researchgate.net |
| Viscosity in Brine | A copolymer of AM and AMPS demonstrated a viscosity of 48 mPa·s at 0.1% concentration, which was six times that of HPAM under the same conditions. researchgate.net | researchgate.net |
| Oil Recovery Factor | An AMPS-containing terpolymer achieved an incremental oil recovery factor of 13.64% after water flooding, which was 3.54% higher than that of HPAM. researchgate.net | researchgate.net |
| Fluid Loss Control | Copolymers of AMPS and acrylic acid are outstanding fluid loss control additives for fresh water, high calcium, and high chloride muds. basekim.ae | basekim.ae |
| Friction Reduction | AMPS polymers provided friction reduction in the range of 59-63% in 15% HCl. researchgate.net | researchgate.net |
Water Treatment and Scale Inhibition Technologies
Polymers based on Sodium 2-acrylamido-2-methylpropane-1-sulfonate are utilized in various water treatment applications, primarily due to their properties as dispersants and scale inhibitors. wikipedia.orgonetetra.com The strong anionic nature and high hydrophilicity imparted by the sulfonic acid group make these polymers effective in managing mineral scale and dispersing suspended solids. atamanchemicals.comonetetra.com
Mineral scale, such as calcium carbonate, can precipitate from water and form hard deposits on surfaces, leading to reduced efficiency in industrial processes like cooling towers and boilers. aidic.itresearchgate.net AMPS-based polymers act as scale inhibitors by interfering with the crystal growth of these mineral scales. medrillingfluids.comaidic.it The polymer molecules adsorb onto the active growth sites of the scale crystals, distorting their structure and preventing them from forming a hard, adherent scale. spe.org This results in the formation of loose, non-adherent precipitates that can be easily removed from the system. spe.org
The effectiveness of a scale inhibitor is often measured by its ability to maintain a high percentage of inhibition at low concentrations. For instance, studies have shown that certain polymeric inhibitors can achieve over 90% inhibition of calcium carbonate scale at dosages as low as 2.0 to 6.0 ppm. researchgate.net While specific performance data for AMPS homopolymers as primary scale inhibitors can vary, their incorporation into copolymer structures is a common strategy to enhance performance, especially in the presence of contaminants like iron. lubrizol.com
In addition to preventing scale formation, AMPS-containing polymers are effective dispersants for suspended particles, including mineral scales and iron oxides. Iron oxide, in particular, can cause significant fouling and corrosion problems in water systems. AMPS-based polymers help to keep these particles suspended in the water, preventing them from settling and accumulating on surfaces. The performance of a polymer as a dispersant is dependent on its functional groups, molecular weight, and ionic charge. Copolymers containing carboxyl and sulfonate groups have been shown to be effective in dispersing iron oxide particles.
Table 3: Dispersancy and Scale Inhibition Performance
| Scale/Deposit Type | Inhibitor/Dispersant | Performance Metric | Finding | Reference |
|---|---|---|---|---|
| Calcium Carbonate | Polymaleic Acid (PMA) | % Inhibition | >90% at 2.0 mg/L | researchgate.net |
| Calcium Carbonate | Acrylic Acid-Maleic Anhydride (AA/MA) copolymer | % Inhibition | >90% at >3.0 mg/L | researchgate.net |
| Calcium Carbonate | Polyamino Polyether Methylene Phosphonic Acid (PAPEMP) | % Inhibition | >90% at >5.0 mg/L | researchgate.net |
| Iron Oxide | Polyacrylic Acid (P-AA) | % Dispersancy | Maximum dispersancy at 1.0 ppm | |
| Iron Oxide | P-AA:SA:SS Terpolymer | % Dispersancy | Effective at dispersing iron oxide particles. |
Efficacy against Various Water Hardness and pH Regimes
Polymers derived from Sodium 2-acrylamido-2-methylpropane-1-sulfonate (AMPS) exhibit notable efficacy as scale inhibitors and dispersants across a wide spectrum of water hardness levels and pH conditions. The incorporation of the sulfonic acid group into the polymer backbone imparts a strong anionic charge and high hydrophilicity, which are crucial for performance in challenging water chemistries. atamanchemicals.comatamankimya.com This unique chemical structure, featuring a sulfomethyl group and a geminal dimethyl group, provides steric hindrance to the amide functionality, resulting in exceptional hydrolytic and thermal stability. atamanchemicals.com
Copolymers of AMPS, particularly with acrylic acid (AA), demonstrate high tolerance to calcium ions. atamankimya.com This makes them effective inhibitors for calcium carbonate, calcium phosphate (B84403), and zinc scales. atamankimya.com The sulfonic acid group's strong polarity is a key contributor to this high calcium tolerance. atamankimya.com These copolymers are especially well-suited for use in water systems characterized by high pH, high alkalinity, and high hardness, where they function as ideal scale inhibitors and dispersants. atamanchemicals.comatamankimya.com When combined with organophosphonates, a significant synergistic effect is often observed. atamankimya.com The suitable pH value for these formulations when used with organophosphorines and zinc salt is typically between 7.0 and 9.5. atamanchemicals.comatamankimya.com
The stability of AMPS-containing polymers in diverse environments is a significant advantage. The sodium salt of AMPS monomer, in aqueous solution, shows excellent resistance to hydrolysis, particularly at a pH greater than 9. atamanchemicals.comatamankimya.com Even under acidic conditions, the hydrolytic stability of AMPS copolymers surpasses that of polyacrylamide. atamanchemicals.comatamanchemicals.com This robustness allows for their application in industrial water treatment processes to inhibit scale formation in cooling towers and boilers and to help control corrosion by dispersing iron oxide. atamanchemicals.com
Terpolymers incorporating AMPS, such as those with acrylic acid and hydroxypropyl acrylate (B77674) (HPA), show enhanced performance, particularly in inhibiting silica (B1680970), silicate, and magnesium salt scales under high-temperature and high-pH conditions. irowater.com These advanced polymers are not significantly affected by the presence of metal ions in the water and are effective dispersants for iron oxide, especially in neutral or alkaline formulations. irowater.com Research has demonstrated the stability of certain AMPS-containing terpolymers at temperatures up to 120°C in brines with total dissolved solids (TDS) as high as 200,000 ppm and divalent ion concentrations up to 18,000 ppm. researchgate.net
The table below summarizes the performance characteristics of AMPS-based copolymers in different water conditions.
| Parameter | Performance Characteristic | Supporting Evidence |
| Water Hardness | High tolerance to calcium ions, effective against calcium carbonate and calcium phosphate scale. | The sulfonic acid group provides strong polarity and high calcium tolerance. atamankimya.com |
| pH Range | Particularly suitable for high pH (7.0-9.5) and high alkalinity water conditions. | Excellent anti-hydrolysis performance at pH > 9. atamanchemicals.comatamankimya.com |
| Scale Inhibition | Effective against calcium, magnesium, and silica scale. Also disperses iron oxide. | Copolymers and terpolymers show broad-spectrum scale inhibition. atamanchemicals.comatamankimya.comirowater.com |
| Thermal Stability | Stable at elevated temperatures, with some terpolymers stable up to 120°C. | The chemical structure provides inherent thermal stability. atamankimya.comresearchgate.net |
| Salinity | Effective in high salinity environments, with some polymers stable in brines up to 200,000 ppm TDS. | Polymers with a high degree of AMPS show good stability in high salinity. researchgate.net |
Rheology Modifiers for Coatings and Adhesives
Polymers containing Sodium 2-acrylamido-2-methylpropane-1-sulfonate are utilized as effective rheology modifiers in various formulations, including coatings and adhesives. atamankimya.com The incorporation of the sulfonic acid group imparts unique properties to the polymer, influencing its behavior in aqueous systems and its interaction with other components. atamanchemicals.com
In coating formulations, AMPS-containing polymers contribute to improved chemical and shear stabilities of the polymer emulsion. The anionic charges from the sulfonic acid group, which are fixed on the polymer particles, enhance these properties. atamanchemicals.com This can also lead to a reduction in the amount of surfactant that leaches out of the paint film. atamanchemicals.com Furthermore, these polymers can prevent the formation of lime, which is formed from calcium ions, on concrete surfaces, thereby improving the appearance and durability of the coating. atamanchemicals.com
For adhesives, particularly pressure-sensitive formulations, the inclusion of AMPS in the polymer structure can enhance thermal and mechanical properties. atamanchemicals.comvinatiorganics.com This leads to an increase in the adhesive strength of the formulation. atamanchemicals.comvinatiorganics.com The ability of AMPS-based polymers to modify rheology allows for the development of adhesives with specific application characteristics, such as controlled viscosity and flow. specialchem.com
The mechanism by which these polymers modify rheology is often related to the increase in the hydrodynamic volume of the polymer in solution and through associations between polymer chains. lehigh.edu Copolymers of AMPS with acrylate-based comonomers have shown significant thickening efficiency and viscoelastic properties in polar solvents. lehigh.edu The specific rheological properties, such as viscosity efficiency and the strength of the gel structure (elastic and viscous moduli), are influenced by factors like the comonomer chemistry, the ratio of the monomers, and the cross-linking density of the copolymer. lehigh.edu
The following table outlines the functions of AMPS-based polymers as rheology modifiers.
| Application | Function | Mechanism/Benefit |
| Coatings | Enhances chemical and shear stability of emulsions. | Anionic charges from the sulfonic acid group stabilize polymer particles. atamanchemicals.com |
| Improves coating appearance and durability. | Prevents the formation of lime on concrete surfaces. atamanchemicals.com | |
| Adhesives | Increases adhesive strength in pressure-sensitive formulations. | Improves thermal and mechanical properties of the adhesive. atamanchemicals.comvinatiorganics.com |
| General Formulations | Provides thickening and modifies viscoelastic properties. | Increases hydrodynamic volume and promotes polymer chain associations. lehigh.edu |
Modifiers for Textile Fibers and Dye Receptivity
The incorporation of Sodium 2-acrylamido-2-methylpropane-1-sulfonate into polymer structures offers significant advantages in the textile industry, particularly in modifying fiber properties and enhancing dye receptivity. chinaamps.com Copolymers containing AMPS are used to improve the characteristics of various synthetic fibers, including acrylic, modified-acrylic, polypropylene, and polyvinylidene fluoride (B91410) fibers. atamankimya.comatamanchemicals.com
When AMPS is used as a comonomer, typically at a dosage of 1-4%, in the production of acrylic fibers, it imparts several enhanced performance characteristics. atamanchemicals.comchinaamps.com These include improved whiteness, antistatic properties, ventilation properties, and flame resistance. atamanchemicals.comchinaamps.com A key benefit is the significant improvement in dye receptivity. atamanchemicals.comhist.hr The sulfonic acid group in the AMPS monomer provides an anionic site that can attract and bind with cationic (basic) dyes. hist.hr
Research comparing standard polyacrylic fibers with AMPS-based polyacrylic fibers has shown that the AMPS-modified fibers have a lower glass transition temperature (Tg) and a higher dyeing rate. hist.hr Interestingly, the exhaustion of basic dyestuffs onto AMPS fibers is not significantly impacted by pH. hist.hr This allows for dyeing in more brilliant hues compared to standard fibers. hist.hr
Copolymers of AMPS are also used as sizing agents for textiles. atamanchemicals.comchinaamps.com For instance, a copolymer of 2-acrylamido-2-methylpropane sulfonic acid, ethyl acetate (B1210297), and acrylic acid serves as an ideal size for cotton and polyester (B1180765) blend fabrics, which is valued for its ease of application and removal with water. atamanchemicals.com
The table below summarizes the effects of AMPS on textile fibers.
| Property | Effect of AMPS Incorporation | Underlying Reason |
| Dye Receptivity | Significantly improved for basic dyes. | The sulfonic acid group provides anionic sites for dye binding. atamanchemicals.comhist.hr |
| Fiber Properties | Enhanced whiteness, antistatic properties, and flame resistance. | Modification of the polymer structure with the AMPS monomer. atamanchemicals.comchinaamps.com |
| Dyeing Process | Higher dyeing rate and less pH-dependent exhaustion of basic dyes. | Lower glass transition temperature and inherent properties of the AMPS monomer. hist.hr |
| Appearance | Allows for dyeing in more brilliant hues. | Improved dye uptake and interaction with the fiber. hist.hr |
| Sizing | Acts as an effective and easily removable sizing agent. | Copolymers with specific monomers create ideal sizing properties. atamanchemicals.com |
Cementitious Systems and Construction Chemical Formulations
Polymers based on Sodium 2-acrylamido-2-methylpropane-1-sulfonate play a crucial role as additives in cementitious systems and construction chemical formulations, primarily as superplasticizers and fluid loss additives. atamankimya.comatamanchemicals.com Their unique chemical structure allows them to modify the properties of fresh and hardened concrete. researchgate.net
As a component of polycarboxylate superplasticizers (PCEs), AMPS contributes to high water reduction in concrete formulations. atamanchemicals.comwikipedia.org This reduction in water content, without compromising workability, leads to significant improvements in the strength and durability of the resulting concrete. atamanchemicals.comresearchgate.net An AMPS-modified polyacrylic acid superplasticizer has been shown to provide better water-reducing effects and slump retention compared to some commercially available polyacrylic acid superplasticizers. researchgate.net Research has indicated that such superplasticizers can achieve an initial fluidity of 400 mm with almost no loss after 1 hour at a dosage of 0.24%. hep.com.cn The incorporation of AMPS in PCEs can also lead to an improvement in the compressive strength of the concrete at various ages. researchgate.net
In oil well cementing, AMPS-based copolymers are used as fluid loss additives. acs.orgnih.gov These additives are critical for preventing water from the cement slurry from filtering into the surrounding formation under pressure. acs.org The mechanism involves the adsorption of the polymer onto the surface of the cement particles. acs.orgnih.gov This adsorption not only controls fluid loss but also affects the hydration of the cement, which can delay the setting time. acs.org The effectiveness of these fluid loss additives is influenced by their adsorption capacity. acs.org
Furthermore, in redispersible polymer powders used in cement mixtures, the introduction of AMPS can help control air pore content and prevent the agglomeration of powders during the manufacturing and storage processes. atamanchemicals.com
The following table presents data on the performance of an AMPS-modified polyacrylic acid superplasticizer in concrete.
| Property | Dosage | Performance | Reference |
| Cement Paste Fluidity (Initial) | 0.15% | 300 mm | researchgate.net |
| Cement Paste Fluidity (1 hr) | 0.15% | 315 mm | researchgate.net |
| Cement Paste Fluidity (2 hr) | 0.15% | 290 mm | researchgate.net |
| Cement Paste Fluidity (Initial) | 0.24% | 400 mm | hep.com.cn |
| Cement Paste Fluidity (1 hr) | 0.24% | Nearly no loss | hep.com.cn |
| 3-day Compressive Strength | - | Improved | researchgate.net |
| 7-day Compressive Strength | - | Improved | researchgate.net |
| 28-day Compressive Strength | - | Improved | researchgate.net |
Computational Chemistry and Molecular Simulation Studies
Quantum Mechanical Studies of Monomer and Polymer Electronic Structure
Quantum mechanical calculations are essential for elucidating the fundamental electronic properties of the AMPS monomer and its polymer. These methods, such as Density Functional Theory (DFT), can determine molecular geometries, charge distributions, and frontier molecular orbitals (HOMO and LUMO), which are critical for understanding reactivity and spectroscopic properties.
The key structural features of the AMPS monomer that influence its electronic character are the strongly acidic sulfonic acid group, the amide functionality, and the geminal dimethyl groups. The sulfonic acid group is highly ionizable and exists in its anionic sulfonate form over a wide pH range, giving the monomer a significant hydrophilic nature and anionic character. researchgate.net This complete ionization in aqueous solutions is a dominant feature of its electronic structure. acs.org The geminal dimethyl group and the sulfomethyl group sterically hinder the amide functionality, which contributes to the high hydrolytic and thermal stability observed in AMPS-containing polymers.
While detailed quantum chemical studies providing specific values for orbital energies or partial atomic charges for the AMPS monomer are not extensively available in the public literature, such calculations would typically reveal a high electron density around the sulfonate group. The molecular electrostatic potential (MEP) maps derived from these studies would highlight the electronegative regions, predicting sites for electrophilic attack and interaction with cations. For the poly(AMPS) chain, quantum mechanical calculations on oligomeric fragments could provide insights into how the electronic properties change upon polymerization, such as shifts in orbital energies and changes in charge distribution along the polymer backbone.
Molecular Dynamics Simulations of Polymer Chain Conformation and Interactions
Molecular Dynamics (MD) simulations are powerful tools for investigating the conformational dynamics of poly(AMPS) chains and their interactions with surrounding molecules in solution. These simulations model the polymer at the atomic or coarse-grained level, providing a dynamic view of its behavior over time.
Simulations have shown that the conformation of poly(AMPS) is heavily influenced by the electrostatic repulsion between the negatively charged sulfonate groups along the polymer chain. acs.org This charge repulsion forces the polymer into a more extended or expanded conformation compared to a neutral polymer, creating more free volume within the polymer's structure. acs.org This expanded conformation allows the polymer to entrap a greater amount of solvent, such as water, which is a key factor in the high water-absorbing capacity of poly(AMPS) hydrogels. acs.org
In the context of specific applications, classical molecular dynamics simulations have been employed to study the interaction of poly(AMPS) with mineral surfaces. For instance, simulations of poly(AMPS) adsorption on kaolinite surfaces in saline solutions have provided detailed information on its conformational behavior at the interface. In these simulations, the polymer conformation is often described in terms of "trains" (segments adsorbed flat on the surface), "loops" (segments extending into the solution), and "tails" (the ends of the chain). For poly(AMPS), a notable portion of the polymer forms trains, indicating strong adsorption, with some loops also present due to the bulky pendant group. These simulations also highlight the importance of cationic bridging, where cations like sodium mediate the interaction between the anionic sulfonate groups and the negatively charged mineral surface.
To model these large systems efficiently, coarse-grained simulation methods like Dissipative Particle Dynamics (DPD) are also used. In these models, groups of atoms are represented as single beads, allowing for the simulation of larger systems over longer timescales. For copolymers of AMPS, the polymer backbone and the dangling sulfonic acid groups are represented by different types of beads, and their interactions are parameterized to reflect their chemical nature.
| Simulation Type | System Studied | Key Parameters | Key Findings |
|---|---|---|---|
| Classical MD | Poly(AMPS) adsorption on kaolinite (010) surface in 0.6 M salt solution | Polymer Length: 48 monomers | Conformation consists of ~6% train and ~4% loop segments, indicating strong surface interaction with some extension into the solution. |
| Dissipative Particle Dynamics (DPD) | Branched copolymer of AMPS and Acrylic Acid (AA) at an oil-water interface | Coarse-grained bead model representing the AA backbone and dangling AMPS branches | The model captures the branched structure and is used to study morphological changes and interfacial behavior in response to salinity. |
| General Observation | Poly(AMPS) in aqueous solution | Implicit or explicit solvent models | Strong anionic charges lead to charge repulsion, resulting in an expanded chain conformation with increased free volume. acs.org |
Modeling of Polymerization Kinetics and Thermodynamics
The polymerization of AMPS is subject to thermodynamic and kinetic controls that can be investigated through modeling and simulation. Thermodynamically, the conversion of monomer molecules into a long polymer chain is generally characterized by a negative entropy change (ΔS < 0) due to the loss of translational degrees of freedom. Therefore, for polymerization to be favorable (ΔG < 0), the process must be sufficiently exothermic (negative enthalpy change, ΔH < 0). The enthalpy of polymerization for acrylic monomers typically involves the conversion of a C=C π-bond into a more stable C-C σ-bond, which is an energetically favorable process.
Kinetically, the free-radical polymerization of AMPS in an aqueous solution has been studied in detail. It is known that obtaining high-molecular-weight homopolymers of AMPS can be challenging due to the strong electrostatic repulsion between the charged sulfonate groups on the growing polymer chain and the incoming monomer, which can hinder the propagation step. nih.gov
Detailed kinetic studies using techniques like single pulse-pulsed laser polymerization (SP-PLP) combined with NIR spectroscopy have provided quantitative data on the rate coefficients. These studies have shown that both the propagation rate coefficient (kp) and the termination rate coefficient (kt) are dependent on the initial monomer concentration. acs.orgmonash.edu At higher monomer concentrations, reduced poly(AMPS) chain mobility leads to lower values for both kp and kt. acs.orgmonash.edu The ratio kt/kp, which is crucial for predicting the polymerization rate and the resulting molecular weight, has been shown to be only slightly affected by temperature and pH up to high monomer conversions. acs.org
| Initial AMPS Concentration (mol·L⁻¹) | Initial AMPS Concentration (wt %) | Propagation Rate Coefficient, kp (L·mol⁻¹·s⁻¹) | Termination Rate Coefficient, kt (L·mol⁻¹·s⁻¹) | Reference |
|---|---|---|---|---|
| 2.79 | 50 | 1.0 x 10⁵ | 2.0 x 10⁷ | acs.org |
| 1.04 | 20 | Significantly higher than at 2.79 mol·L⁻¹ | Significantly higher than at 2.79 mol·L⁻¹ | acs.org |
Modeling approaches for polymerization kinetics often involve solving a series of differential equations representing the initiation, propagation, termination, and chain transfer steps. These models can predict monomer conversion over time and the evolution of the molecular weight distribution. For AMPS, such models would need to account for the effects of electrostatic interactions and changes in viscosity on the rate coefficients.
Simulation of Interfacial Adsorption and Complexation Phenomena in Applications
The performance of poly(AMPS) in many applications, such as in oil recovery, water treatment, and as a coating component, is dictated by its behavior at interfaces. Molecular simulations are instrumental in understanding the adsorption of poly(AMPS) onto various surfaces and its role in complexation.
Simulations have provided molecular-level details of poly(AMPS) adsorption onto mineral surfaces like kaolinite from saline water. These studies reveal that the polymer adsorbs strongly, with interactions mediated by cationic bridges. The presence of salt in the solution screens the electrostatic repulsion between the sulfonate groups, which can affect the polymer's conformation and its affinity for the surface. At high salt concentrations, the adsorption of charged polymers like poly(AMPS) can be enhanced.
The simulation of polyelectrolyte adsorption is a general area of study that provides a framework for understanding poly(AMPS). These simulations show that the surface coverage of an adsorbed polyelectrolyte depends on its ionization degree and the charge of the surface. As the ionization degree of the polymer increases, the macromolecules on the surface become more sparsely located and adopt more elongated conformations.
| Application Area | Simulation Method | System Simulated | Key Insights |
|---|---|---|---|
| Enhanced Oil Recovery / Mineral Processing | Classical Molecular Dynamics | Poly(AMPS) on a kaolinite surface in NaCl solution | Demonstrates strong adsorption primarily through cationic bridging. High salt concentration enhances adsorption. |
| Enhanced Oil Recovery / Functional Coatings | Dissipative Particle Dynamics (DPD) | Poly(AMPS-co-AA) grafted nanoparticles at an oil-water interface | Models the effect of salinity on the polymer's conformational structure and its overall interfacial behavior. |
Advanced Analytical and Characterization Methodologies for Sodium 2 Acrylamido 2 Methylpropane 1 Sulfonate and Its Polymers
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is a cornerstone for the structural analysis of AMPS-based materials, providing detailed information about chemical bonding, functional groups, and molecular architecture.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of the AMPS monomer and its polymers. mdpi.com Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy are utilized to verify the chemical structure and determine the composition of copolymers. researchgate.netspectrabase.com
In a typical ¹H NMR analysis for the polymerization of AMPS, the disappearance of signals corresponding to the vinyl protons (typically in the range of 5.7-6.1 ppm) of the monomer provides direct evidence of successful polymerization. spectroscopyonline.com Concurrently, new, broader signals appear that correspond to the protons of the saturated polymer backbone, often seen around 1.4-2.7 ppm. researchgate.net Solvents such as deuterium (B1214612) oxide (D₂O) and deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) are commonly used for these analyses. mdpi.com
For copolymers, ¹H NMR is used quantitatively to determine the molar composition. This is achieved by integrating the characteristic signals of the respective monomer units. For instance, in a copolymer of AMPS and 2-hydroxyethyl methacrylate (B99206) (PHEMA), the molar composition can be calculated by comparing the integration of the methylene (B1212753) protons adjacent to the sulfonate group in AMPS (around 3.4 ppm) with the protons adjacent to the hydroxyl group in PHEMA (around 3.8 ppm). mdpi.com
Table 1: Characteristic ¹H NMR Chemical Shifts for AMPS Monomer and Polymer
| Assignment | Typical Chemical Shift (δ, ppm) in Monomer | Typical Chemical Shift (δ, ppm) in Polymer | Reference |
|---|---|---|---|
| Vinyl Protons (CH₂=CH-) | ~5.7 - 6.3 | Absent | spectroscopyonline.com |
| Amide Proton (-NH-) | ~7.3 | ~7.3 (broad) | spectroscopyonline.com |
| Methylene Protons (-CH₂-SO₃⁻) | ~3.4 | ~3.4 (broad) | mdpi.commdpi.com |
| Geminal Methyl Protons (-C(CH₃)₂-) | ~1.4 | ~1.4 (broad) | researchgate.net |
| Polymer Backbone Protons (-CH₂-CH-) | Absent | ~1.6 - 2.7 (broad) | researchgate.net |
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and powerful technique for confirming the incorporation of the AMPS monomer into a polymer structure by identifying its characteristic functional groups. nih.gov The FTIR spectrum of a poly(AMPS) homopolymer or copolymer will display distinct absorption bands that confirm its chemical identity. tsijournals.com
Key characteristic peaks include the strong C=O stretching vibration (Amide I band) typically around 1650-1660 cm⁻¹, the N-H bending vibration (Amide II band) near 1540-1550 cm⁻¹, and the N-H stretching vibration around 3300-3500 cm⁻¹. spectroscopyonline.comresearchgate.net Crucially, the presence of the sulfonic acid group is confirmed by symmetric and asymmetric S=O stretching vibrations, which appear in the regions of 1040-1080 cm⁻¹ and 1190-1250 cm⁻¹, respectively. mdpi.com The absence of the vinyl C=C absorption peak around 1642 cm⁻¹ further confirms that the monomer has undergone polymerization. researchgate.net
FTIR can also be employed for quantitative analysis. For example, in acrylamide (B121943)/AMPS copolymers, the composition can be estimated by creating a calibration curve based on the ratio of the absorbance of the sulfonate group peak (A₁₀₄₀) to the amide carbonyl peak (A₁₆₆₀). tsijournals.com
Table 2: Key FTIR Absorption Bands for Poly(AMPS)
| Wavenumber (cm⁻¹) | Vibrational Assignment | Functional Group | Reference |
|---|---|---|---|
| ~3450 | N-H Stretch | Amide | tsijournals.com |
| ~2930 | C-H Stretch (aliphatic) | Methyl/Methylene | tsijournals.com |
| ~1660 | C=O Stretch (Amide I) | Amide | tsijournals.com |
| ~1545 | N-H Bend (Amide II) | Amide | researchgate.netspectroscopyonline.com |
| ~1190 | S=O Asymmetric Stretch | Sulfonate (-SO₃⁻) | mdpi.com |
| ~1080 | S=O Symmetric Stretch | Sulfonate (-SO₃⁻) | mdpi.comtsijournals.com |
UV-Vis spectroscopy is a valuable technique for analyzing the AMPS monomer and its polymers, particularly for studying complex formation and monitoring reaction kinetics. The AMPS monomer exhibits a characteristic absorption maximum in the ultraviolet region due to its electronic transitions.
One study demonstrated that the AMPS monomer has a distinct absorption peak at 229 nm. researchgate.net Upon neutralization with sodium hydroxide (B78521) (NaOH) to form the sodium salt, this peak shifts to lower wavelengths (a blue shift). For instance, with increasing degrees of neutralization (50%, 65%, and 75% w/w), the absorption maxima were observed at 213 nm, 203 nm, and 200 nm, respectively. researchgate.net This shift provides clear evidence of the complex formation between the sulfonate group (–SO₃⁻) and the sodium ion (Na⁺), altering the electronic environment of the chromophore. researchgate.net This technique can also be used to analyze drug release from AMPS-based hydrogels. researchgate.net
Table 3: UV-Vis Absorption Maxima for AMPS Monomer upon Neutralization
| Compound/Mixture | Absorption Maximum (λmax) | Reference |
|---|---|---|
| AMPS Monomer (acid form) | 229 nm | researchgate.net |
| AMPS + 50% w/w NaOH | 213 nm | researchgate.net |
| AMPS + 65% w/w NaOH | 203 nm | researchgate.net |
| AMPS + 75% w/w NaOH | 200 nm | researchgate.net |
Chromatographic Methods for Molecular Weight and Composition Analysis
Chromatographic techniques are essential for separating components of a mixture based on their physical and chemical properties. For AMPS and its polymers, chromatography is primarily used to determine monomer purity and the molecular weight distribution of the polymers.
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the premier technique for determining the molecular weight distribution of polymers. researchgate.net The method separates molecules based on their hydrodynamic volume in solution; larger molecules elute from the chromatography column faster than smaller molecules. shimadzu.com
GPC analysis provides critical information about the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). researchgate.netwaters.com The PDI is a measure of the breadth of the molecular weight distribution, with a value of 1.0 indicating a perfectly monodisperse sample. chromatographyonline.com For block copolymers, GPC can confirm the success of the polymerization by showing a clear increase in molecular weight after the second block is added to the initial macroinitiator. mdpi.com The shape of the GPC elugram can also indicate the presence of impurities or byproducts, such as dead chains. mdpi.com
Table 4: Example GPC Data for an AMPS-Containing Block Copolymer
| Polymer | Mn (g/mol) | Mw (g/mol) | Polydispersity Index (PDI) | Reference |
|---|---|---|---|---|
| PAMPS Macroinitiator | 14,500 | 20,100 | 1.38 | mdpi.com |
| PAMPS-b-PHEMA Copolymer | 22,300 | 42,800 | 1.92 | mdpi.com |
High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity of the 2-acrylamido-2-methylpropane-1-sulfonate monomer prior to polymerization. Ensuring high monomer purity is critical as impurities can affect polymerization kinetics, final polymer properties, and performance. Several suppliers report monomer purity greater than 98% as determined by HPLC. shandongbiotech.com
A specific HPLC method for purity analysis has been detailed in patent literature. google.com This method employs an ion-exchange or reverse-phase column to separate the AMPS monomer from potential byproducts or unreacted starting materials. google.comsielc.com The high sensitivity and resolution of HPLC make it an ideal quality control tool.
Table 5: Example HPLC Conditions for AMPS Monomer Purity Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Chromatographic Column | Zorbax SAX | google.com |
| Mobile Phase | 0.1 mol/L KH₂PO₄ solution | google.com |
| Flow Rate | 1.0 mL/min | google.com |
| Detector | UV Detector | google.com |
| Reported Purity | >99% | google.com |
Thermal Analysis Techniques
Advanced thermal analysis techniques are crucial for understanding the thermal stability and phase behavior of polymers derived from sodium 2-acrylamido-2-methylpropane-1-sulfonate (NaAMPS). These methods provide essential data on how the materials behave under controlled temperature changes.
Thermogravimetric Analysis (TGA) for Decomposition Behavior
Thermogravimetric Analysis (TGA) is a fundamental technique used to determine the thermal stability and decomposition profile of polymeric materials. youtube.com It works by measuring the change in mass of a sample as a function of increasing temperature in a controlled atmosphere. youtube.com For polymers of 2-acrylamido-2-methylpropane sulfonic acid (AMPS), TGA reveals a characteristic multi-stage decomposition process.
Typically, the thermal degradation of poly(AMPS) (PAMPS) occurs in three main stages. researchgate.net The initial weight loss, observed from ambient temperature up to around 150-200°C, is generally attributed to the evaporation of absorbed water, as the sulfonic acid group makes the polymer highly hydrophilic. researchgate.netresearchgate.net The second, and major, degradation stage involves the decomposition of the functional side groups. For PAMPS, this stage corresponds to the splitting-off of the sulfonic acid groups (SO₃H) or the loss of SO₂ from the polymer backbone. researchgate.netresearchgate.net This significant weight loss event typically occurs in the temperature range of approximately 150°C to 325°C. researchgate.net The final stage of decomposition, occurring at higher temperatures (e.g., 325°C to 510°C), is associated with the degradation of the main polymer backbone. researchgate.net
The thermal stability of copolymers containing AMPS is influenced by the nature of the comonomer. For instance, incorporating vinyl phosphonic acid has been shown to enhance thermal stability, resulting in a higher char yield compared to the AMPS homopolymer. researchgate.net TGA is also used to quantify the composition of materials, such as the amount of filler in a composite, by analyzing the weight loss at different temperature ranges corresponding to the degradation of each component. youtube.com
Table 1: TGA Decomposition Stages for AMPS-based Polymers
| Polymer System | Decomposition Stage | Temperature Range (°C) | Event | Reference |
|---|---|---|---|---|
| Poly(AMPS) Homopolymer (PAMPS) | Stage 1 | Ambient - 150 | Loss of absorbed water | researchgate.net |
| Stage 2 | 150 - 325 | Loss of SO₂ from side groups | researchgate.net | |
| Stage 3 | 325 - 510 | Degradation of the main polymer chain | researchgate.net | |
| Copoly(VPA-AMPS) | Stage 1 | ~110 - 370 | Initial weight loss | researchgate.net |
| Stage 2 | 370 - 490 | Second mass loss | researchgate.net | |
| Stage 3 | 490 - 600 | Third mass loss | researchgate.net | |
| AMPS Hydrogel (65% NaOH neutralized) | Maximum Degradation Temperature | 368 | 55% of material destroyed | ijcce.ac.ir |
Differential Scanning Calorimetry (DSC) for Phase Transitions
Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique for investigating the phase transitions of polymers, such as the glass transition, crystallization, and melting. hu-berlin.de DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. hu-berlin.de This allows for the determination of key thermal properties that dictate the material's processing and end-use conditions. azom.com
For amorphous or semi-crystalline polymers, the glass transition temperature (Tg) is a critical parameter, marking the transition from a rigid, glassy state to a more flexible, rubbery state. hu-berlin.de In NaAMPS-based polymers, the Tg can be clearly identified as a step change in the heat flow on a DSC thermogram. researchgate.neteag.com The Tg value is highly dependent on the polymer's specific composition and structure. For instance, the homopolymer of AMPS (PAMPS) has a reported Tg of 108°C. researchgate.net
When AMPS is copolymerized with other monomers, the resulting Tg is influenced by the properties of the comonomer and the copolymer composition. Copolymers of AMPS with 5-(methacrylamido)tetrazole (MTet) show a single Tg that increases with a higher AMPS content, indicating the formation of a random copolymer. researchgate.net This demonstrates that the incorporation of the rigid AMPS monomeric unit can elevate the glass transition temperature of the resulting copolymer. DSC is also instrumental in studying more complex thermal events, such as crystallization and melting, which are observed as exothermic and endothermic peaks, respectively. eag.com Modulated Temperature DSC (MDSC) can be employed for higher sensitivity and to separate overlapping thermal events, providing a more detailed analysis of the polymer's thermal behavior. hu-berlin.deeag.com
Table 2: Glass Transition Temperatures (Tg) for AMPS-based Polymers
| Polymer System | AMPS Content (mol%) | Glass Transition Temperature (Tg) (°C) | Reference |
|---|---|---|---|
| PAMPS Homopolymer | 100 | 108 | researchgate.net |
| Poly(MTet-co-AMPS) Copolymers | ~25 | 96 | researchgate.net |
| ~50 | 101 | researchgate.net | |
| ~75 | 106 | researchgate.net | |
| PMTet Homopolymer (for comparison) | 0 | 93 | researchgate.net |
Microscopic Techniques for Morphological Characterization
Microscopic techniques are indispensable for visualizing the structure of NaAMPS polymers at the micro- and nanoscale. They provide direct insight into the material's morphology, which is critical for understanding its properties and performance.
Transmission Electron Microscopy (TEM)
Transmission Electron Microscopy (TEM) offers high-resolution imaging of the internal structure of materials. nih.gov For NaAMPS-based systems, TEM is particularly valuable for characterizing nanocomposites and hydrogels. researchgate.netresearchgate.net In the study of polymer-clay nanocomposites, TEM provides definitive evidence of the dispersion and exfoliation of inorganic clay nanolayers within the poly(NaAMPS) matrix. researchgate.net Images can reveal the morphology of the dispersed particles, confirming whether they exist as individual, exfoliated layers or as intercalated stacks. researchgate.netresearchgate.net
For example, in a poly(NaAMPS)/montmorillonite (B579905) (MMT) nanogel, TEM analysis showed that the laminar clay particles transformed into a spherical core-shell structure after interaction with the polymer, with particle sizes ranging from 21 to 38 nm. researchgate.net This direct visualization is crucial for confirming the successful encapsulation and understanding the mechanism of nanocomposite formation. researchgate.net However, electron microscopy of soft polymeric materials presents challenges, including low intrinsic contrast and susceptibility to damage from the electron beam, often necessitating low-dose imaging techniques to preserve the material's native structure. nih.gov
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is a widely used technique for characterizing the surface topography and morphology of materials. azom.com In the context of NaAMPS polymers, SEM is frequently employed to study the structure of hydrogels and polymer particles. ijcce.ac.iracs.org The technique involves scanning a focused beam of electrons over a sample's surface to produce an image. azom.com For hydrogels, SEM analysis, typically performed on dried or cryo-fractured samples, reveals details about the porous network structure. ijcce.ac.irresearchgate.net The size, shape, and interconnectivity of the pores, which are critical for the hydrogel's swelling behavior and applications, can be directly observed.
SEM has been used to visualize the surface morphology of AMPS-based hydrogels, providing insights into their porous nature. ijcce.ac.ir It is also used to determine the size and shape of polymer particles. acs.org In studies of polymer blends, SEM can distinguish between different phases, revealing whether the components are miscible (homogeneous phase) or immiscible (heterophasic morphology). azom.com The sample preparation for SEM typically involves coating the non-conductive polymer with a thin layer of a conductive material, such as gold, to prevent charge buildup and obtain clear images. acs.org
Atomic Force Microscopy (AFM)
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information at the nanoscale. nih.gov Unlike electron microscopy, AFM can be operated in air or liquid, making it exceptionally well-suited for characterizing hydrogels and other polymeric materials in their hydrated, near-native state. nih.gov The technique works by scanning a sharp tip attached to a cantilever across the sample surface and monitoring the tip-sample interactions. nih.gov
For NaAMPS-based polymers, particularly hydrogels, AFM can be used to visualize the surface topography with sub-nanometer resolution. This allows for the characterization of the polymer network structure at the surface, revealing features not observable by other microscopic methods. Beyond imaging, AFM can perform nanoindentation experiments to probe the mechanical properties of the polymer surface. nih.gov By pressing the tip into the sample and measuring the resulting force-indentation curve, local properties such as the Young's modulus can be determined, providing insights into the stiffness and elasticity of the hydrogel network at the nanoscale.
Table 3: List of Chemical Compounds
| Compound Name | Abbreviation |
|---|---|
| Sodium 2-acrylamido-2-methylpropane-1-sulfonate | NaAMPS |
| 2-Acrylamido-2-methylpropane sulfonic acid | AMPS |
| Poly(2-acrylamido-2-methylpropane sulfonic acid) | PAMPS |
| Vinyl phosphonic acid | VPA |
| 5-(methacrylamido)tetrazole | MTet |
| Montmorillonite | MMT |
| Acrylamide | AAm |
| N,N'-methylenebis(acrylamide) | BAAm, MBA |
| Potassium persulfate | KPS |
| Sodium hydroxide | NaOH |
Electrochemical Techniques for Ionic Properties
Electrochemical methods are crucial for understanding the ionic characteristics of polyelectrolytes derived from NaAMPS. These techniques provide quantitative data on ion transport and the behavior of ionizable groups, which are fundamental to the performance of these materials in applications such as superabsorbent hydrogels, polymer electrolytes for batteries, and membranes. acs.orgosti.govsigmaaldrich.com
Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to investigate the ionic conductivity of polymer electrolytes. iupac.orgnih.gov The method involves applying a small alternating current (AC) electrical signal over a wide range of frequencies to a sample and measuring the resulting impedance. researchgate.net For polymer electrolytes, this analysis helps in determining the bulk resistance of the material, which is then used to calculate ionic conductivity. researchgate.netmdpi.com
In the context of polymers containing 2-Acrylamido-2-Methylpropane-1-Sulfonate (AMPS), EIS is widely used to characterize their performance as ion conductors. The data is typically visualized using a Nyquist plot, where the imaginary part of the impedance is plotted against the real part. researchgate.net The bulk resistance is determined from the intercept of the plot on the real axis, which corresponds to the charge transfer resistance. researchgate.net
Table 1: Ionic Conductivity of Various AMPS-Based Polymers Measured by EIS
| Polymer System | Ionic Conductivity | Reference |
| Pristine AMPS Hydrogel | 0.93 S/m | mdpi.com |
| AMPS/Acrylic Acid Copolymer Hydrogel | 0.84 S/m | mdpi.com |
| AMPS/PVDF Polymer Electrolyte | 2.2 × 10⁻⁴ S cm⁻¹ | rsc.org |
| AMPS/Acrylamide/Acrylic Acid Terpolymer | Varies with pH and ionic strength | researchgate.net |
Potentiometric titration is an analytical method used to determine the concentration of a substance by measuring the potential difference (voltage) between two electrodes as a titrant is added. youtube.com This technique is particularly useful for characterizing the ionization behavior of acids and bases, including acidic monomers like 2-Acrylamido-2-Methylpropane-1-Sulfonic Acid (AMPS). youtube.comuwaterloo.ca By monitoring the pH or potential as a function of the volume of added titrant (e.g., a strong base), one can determine the acid dissociation constant (pKa) of the ionizable group. youtube.com
The monomer AMPS contains a sulfonic acid group (-SO₃H). wikipedia.org This group is strongly acidic and ionizes completely in aqueous solutions, giving the monomer and its resulting polymers a high degree of anionic character over a wide pH range. wikipedia.org This complete dissociation means that the charge density of hydrogels derived from AMPS is often considered equivalent to the AMPS content. itu.edu.tr
A potentiometric titration of AMPS with a strong base like sodium hydroxide would show a titration curve characteristic of a strong acid. The equivalence point, where all the sulfonic acid protons have been neutralized, would be clearly identifiable. The pH at the half-equivalence point is equal to the pKa of the analyte. youtube.com For a strong acid like the sulfonic acid in AMPS, the pKa is very low, reflecting its tendency to fully dissociate in water. Studies on the copolymerization of AMPS have shown that its reactivity and the resulting polymer properties are significantly influenced by the degree of ionization, which is controlled by the pH of the solution. uwaterloo.ca Anionic hydrogels containing sulfonic acid groups exhibit pH-dependent swelling, which is directly related to the deprotonation and resulting electrostatic repulsion between the charged groups. mdpi.com
Table 2: Conceptual Data for Potentiometric Titration of AMPS
| Titrant Volume (mL) | Measured pH (Conceptual) | Derivative (dpH/dV) | Ionization State |
| 0.0 | ~1.5 | Low | Fully Protonated (-SO₃H) |
| 5.0 | ~1.8 | Low | Mostly Protonated |
| 9.9 | ~3.0 | Increasing | Nearing Equivalence |
| 10.0 | ~7.0 | Peak (Equivalence Point) | Fully Deprotonated (-SO₃⁻) |
| 10.1 | ~11.0 | Decreasing | Fully Deprotonated |
| 15.0 | ~12.2 | Low | Fully Deprotonated |
Environmental Behavior and Degradation Profile of Sodium 2 Acrylamido 2 Methylpropane 1 Sulfonate and Its Polymers in Environmental Systems
Hydrolytic Stability under Environmental Conditions
In copolymers with acrylamide (B121943), the AMPS group has been shown to hydrolyze to acrylic acid at elevated temperatures (e.g., 100°C). researchgate.net The rate of this hydrolysis can be influenced by salinity, with increased salt concentrations reported to delay the onset of degradation. researchgate.net Studies on copolymers of acrylamide and AMPS (AM-AMPS copolymers) have shown that under high-temperature conditions, both the acrylamide and AMPS groups can undergo hydrolysis. mdpi.com The hydrolysis of the acrylamide group is often more significant than that of the AMPS group. mdpi.com
The table below summarizes the factors influencing the hydrolytic stability of AMPS-containing polymers.
Table 1: Factors Affecting Hydrolytic Stability of AMPS-Containing Polymers| Factor | Influence on Hydrolytic Stability | Research Findings |
|---|---|---|
| Steric Hindrance | The geminal dimethyl and sulfomethyl groups sterically hinder the amide functionality, increasing stability. | Provides inherent hydrolytic stability to the polymer backbone. researchgate.net |
| Temperature | Higher temperatures generally increase the rate of hydrolysis. | The AMPS group can hydrolyze to acrylic acid at 100°C. researchgate.net |
| Salinity | Increased salt concentration can delay the onset of hydrolytic degradation. | Delays polymer precipitation in solution. researchgate.net |
| Comonomer Type | The presence and type of other monomers in the polymer chain affect overall stability. | Copolymers with acrylamide show hydrolysis of both monomer units at high temperatures. mdpi.com |
| pH | The sulfonate group provides anionic character over a wide pH range, influencing polymer conformation and stability. | AMPS-containing polymers are stable across a broad pH spectrum. |
Photolytic and Oxidative Degradation Pathways in Aqueous and Atmospheric Phases
The degradation of AMPS and its polymers in the environment can be initiated by photolytic (light-induced) and oxidative processes. Acrylamide-based polymers are known to degrade through oxidative, thermal, and photodynamic effects. youtube.com
Photolytic Degradation: Exposure to ultraviolet (UV) radiation can induce photodegradation in polymers, often through a process called photo-oxidation. youtube.com This process involves the absorption of light energy, which can lead to the formation of free radicals. youtube.com These highly reactive radicals can then react with oxygen, initiating chain reactions that result in the breaking of polymer chains (chain scission), cross-linking, and the formation of new chemical groups. youtube.com This leads to changes in the polymer's physical and chemical properties. For polyacrylamides, photolytic effects can contribute to their degradation into the acrylamide monomer. nih.gov
Oxidative Degradation: Oxidative degradation, often coupled with thermal stress (oxidative thermal degradation), plays a significant role in the breakdown of AMPS-containing polymers in aqueous solutions. researchgate.net This process can lead to the breakage of the main polymer chain, resulting in a reduction of the polymer's molecular weight. mdpi.comresearchgate.net At very high temperatures (200-240°C), the degradation of acrylamide-based polymers in aqueous solutions primarily involves the side groups, leading to main chain scission and the generation of smaller molecules such as carbon dioxide and ammonia. mdpi.com
The degradation pathways are summarized in the table below.
Table 2: Photolytic and Oxidative Degradation of AMPS-Containing Polymers| Degradation Process | Mechanism | Key Effects |
|---|---|---|
| Photolytic Degradation | Absorption of UV radiation leads to the formation of free radicals, initiating photo-oxidation. youtube.com | Polymer chain scission, cross-linking, and alteration of chemical structure. Can lead to the formation of acrylamide monomer from polyacrylamide. youtube.comnih.gov |
| Oxidative Degradation | Reaction with oxygen, often accelerated by heat, leading to the breakdown of the polymer structure. researchgate.net | Main chain breakage, significant reduction in molecular weight, and viscosity loss in solutions. mdpi.comresearchgate.net |
| High-Temperature Degradation | At temperatures of 200-240°C, degradation occurs in side groups, followed by main chain scission. | Formation of small molecules like carbon dioxide and ammonia. mdpi.com |
Environmental Persistence and Transport Mechanisms in Aquatic and Terrestrial Systems
The environmental persistence and transport of Sodium 2-acrylamido-2-methylpropane-1-sulfonate and its polymers are largely governed by their physical and chemical properties, particularly their high water solubility and anionic nature.
Aquatic Systems: Due to its high solubility in water, the AMPS monomer is expected to be highly mobile in aquatic environments. researchgate.net The sulfonate group is strongly anionic and remains ionized over a wide pH range, which further contributes to its water solubility and mobility. researchgate.net Polymers containing AMPS also exhibit high hydrophilicity, which influences their behavior in water. researchgate.net
Terrestrial Systems: In soil environments, the transport of AMPS and its polymers is more complex. The high water solubility suggests a potential for leaching through the soil profile into groundwater. researchgate.net The anionic nature of the sulfonate groups means that repulsion from negatively charged soil particles (like clays (B1170129) and organic matter) could enhance mobility. However, interactions with soil components can also occur. For instance, studies have shown that AMPS can adsorb onto montmorillonite (B579905) clay. researchgate.net Furthermore, polyacrylamides are used as soil conditioners, where they can bind to soil particles and influence soil structure and water retention, which in turn affects the transport of other substances. nih.gov The degradation of polyacrylamide in soil can release the more mobile acrylamide monomer. nih.gov
The table below outlines the factors influencing the environmental transport of AMPS and its polymers.
Table 3: Factors Influencing Environmental Transport of AMPS and its Polymers| Environmental Compartment | Key Properties Influencing Transport | Expected Behavior |
|---|---|---|
| Aquatic Systems | High water solubility, anionic character over a wide pH range. researchgate.net | High mobility, limited partitioning to sediment. |
| Terrestrial Systems (Soil) | High water solubility, anionic nature, potential for adsorption to certain soil components. researchgate.netresearchgate.net | Potential for leaching through the soil profile. Mobility may be reduced by adsorption to clay minerals. researchgate.net Polymeric forms can alter soil structure. nih.gov |
Biodegradability Assessments in Varied Environmental Compartments
Aerobic Conditions: The AMPS monomer is considered to be readily biodegradable under aerobic conditions. researchgate.net This suggests that in oxygen-rich environments such as surface waters and the upper layers of soil, the monomer is not expected to persist for long periods.
Anaerobic Conditions: In contrast, the persistence of AMPS in anaerobic environments is an area of ongoing research. researchgate.net Generally, many sulfonated compounds show lower rates of biodegradation under anaerobic conditions.
Polymer Biodegradation: The biodegradation of polymers containing AMPS is more complex. While the monomer may be biodegradable, the polymer backbone can be more resistant to microbial attack. Studies on similar flocculant polymers have shown that partial degradation can occur under both aerobic and anaerobic conditions, where the pendant chemical groups are biodegraded, but the carbon backbone of the polymer remains largely intact. nih.gov
The following table summarizes the biodegradability profile.
Table 4: Biodegradability of AMPS and its Polymers| Compound Type | Environmental Condition | Biodegradation Potential |
|---|---|---|
| AMPS Monomer | Aerobic | Readily biodegradable. researchgate.net |
| AMPS Monomer | Anaerobic | Persistence is a subject of ongoing research; likely to be more persistent than under aerobic conditions. researchgate.net |
| AMPS-containing Polymers | Aerobic and Anaerobic | Partial degradation may occur, with pendant groups being more susceptible to biodegradation than the polymer backbone. nih.gov |
Emerging Research Directions and Future Perspectives in Sodium 2 Acrylamido 2 Methylpropane 1 Sulfonate Chemistry
Bio-inspired and Sustainable Synthesis Routes
The conventional industrial synthesis of the parent acid, 2-Acrylamido-2-Methylpropane Sulfonic Acid (AMPS), is based on the Ritter reaction. This process involves reacting acrylonitrile (B1666552) and isobutylene (B52900) with sulfuric acid and water. While effective, this method presents challenges typical of traditional chemical synthesis, including the use of strong acids and reliance on petrochemical feedstocks.
In response, the field is gradually moving towards greener and more sustainable synthetic methodologies. Emerging research focuses on:
Alternative Catalysts: Investigating the use of solid acid catalysts to replace corrosive and difficult-to-recycle liquid acids like sulfuric acid. This could simplify purification processes and minimize waste generation.
Renewable Feedstocks: Exploring pathways to derive key precursors, such as acrylonitrile and isobutylene, from biomass. This shift would reduce the carbon footprint of AMPS production and align with the principles of a circular economy.
Process Intensification: Recent patent literature describes the development of continuous processes that can achieve high purity (up to 99.7%) and improved yields. Further research into techniques like flow chemistry could lead to safer, more efficient, and scalable production.
While fully bio-inspired or enzymatic routes for AMPS synthesis are still in nascent stages, the drive towards sustainability is a clear and significant trend shaping the future of its production.
Integration into "Smart" Materials and Advanced Functional Systems
The strong ionic character and high hydrophilicity imparted by the sulfonate group make AMPS-Na an ideal component for "smart" materials that respond to external stimuli.
Stimuli-Responsive Hydrogels: Polymers and hydrogels containing AMPS-Na exhibit sensitivity to their environment. The sulfonate group is ionized across a wide pH range, making these hydrogels highly swellable in water. researchgate.net This property is being harnessed to create:
pH-Responsive Systems: While AMPS itself is pH-independent, its incorporation into copolymers with pH-sensitive monomers allows for the fine-tuning of swelling behavior for applications like targeted drug delivery.
Dual-Network (DN) Hydrogels: AMPS-based polymers are frequently used as the first network in DN hydrogels. These materials, which interpenetrate two polymer networks, exhibit exceptionally high mechanical strength and toughness, far exceeding that of single-network hydrogels. semanticscholar.org For instance, a poly(2-acrylamide-2-methylpropane sulfonic acid) (PAMPS) first network combined with a second network can result in a hydrogel with a compressive strength of up to 25 MPa, making it a candidate for applications like artificial cartilage. semanticscholar.org
Advanced Functional Systems: The monomer's properties are also being explored in electronic and sensory devices. Research has demonstrated its use in the fabrication of humidity sensors and as a component in polymer electrolytes for lithium-ion batteries. chemicalbook.comsigmaaldrich.com The ionic conductivity of AMPS-containing polymers is a key feature driving this area of research.
| Material Type | Stimulus/Property | Potential Application |
| Hydrogels | pH, Ionic Strength | Drug Delivery, Superabsorbents (e.g., diapers) |
| Dual-Network Hydrogels | Mechanical Stress | Artificial Cartilage, Soft Robotics semanticscholar.org |
| Polymer Electrolytes | Ionic Conductivity | Lithium-Ion Batteries, Fuel Cells chemicalbook.comnih.gov |
| Functional Polymers | Adsorption | Water Purification (Dye Adsorbents) sigmaaldrich.com |
Cross-Disciplinary Applications and Synergistic Research Areas
The versatility of AMPS-Na facilitates its application across diverse scientific and industrial fields, leading to significant synergistic research.
Biomedical and Bioengineering: AMPS-based polyelectrolyte gels are being investigated for various bioengineering and biomedical uses. chemicalbook.com Their high water absorption capability is utilized in wound dressings, while their biocompatibility makes them suitable for tissue engineering scaffolds.
Environmental Science: In water treatment, AMPS-Na polymers act as highly effective scale inhibitors, preventing the buildup of calcium, magnesium, and silica (B1680970) scale in cooling towers and boilers. chemicalbook.com Furthermore, hydrogel nanocomposites made with AMPS-Na are being developed as potential adsorbents for removing cationic dyes from industrial wastewater. sigmaaldrich.compreprints.org
Energy and Electronics: There is growing interest in using AMPS to create advanced membranes for energy applications. When cross-linked with polymers like poly (1,4-phenylene ether-ether-sulfone), it can form proton-exchange membranes for fuel cells. nih.govnih.gov These membranes have shown enhanced proton conductivity, a critical factor for efficient energy conversion. nih.govnih.gov
Advanced Coatings and Adhesives: In coatings and paints, copolymers containing AMPS-Na improve scrub resistance. In pressure-sensitive adhesives, they enhance cohesive strength. chemicalbook.com
| Research Area | Specific Application | Synergistic Field |
| Biomedicine | Wound Dressings, Polyelectrolyte Gels | Materials Science, Medicine |
| Environmental | Scale Inhibition, Dye Adsorption chemicalbook.comsigmaaldrich.com | Chemistry, Water Engineering |
| Energy | Proton-Exchange Membranes for Fuel Cells nih.govnih.gov | Polymer Science, Electrochemistry |
| Electronics | Humidity Sensors, Battery Components chemicalbook.com | Materials Engineering, Physics |
Challenges and Opportunities in Scalable Production and Application Development
Despite its wide utility, the future growth of AMPS-Na applications depends on addressing key challenges in its production and development.
Challenges:
Sustainable Synthesis: The primary challenge lies in moving away from the traditional Ritter reaction, which relies on harsh conditions and petroleum-based raw materials. Developing cost-effective, green synthesis routes is crucial for long-term sustainability.
Monomer Purity: For high-performance applications, such as in electronics or biomedicine, extremely high monomer purity is required. Achieving this at a large scale can be costly and complex, requiring advanced purification techniques.
Process Control: The polymerization of AMPS can be highly exothermic. Controlling the reaction heat, especially in large-scale batch processes, is critical to ensure product consistency and safety.
Opportunities:
Process Optimization: There is a significant opportunity in optimizing existing manufacturing processes. The development of continuous-flow reactors could offer better thermal control, improved safety, and higher product quality compared to traditional batch methods.
High-Value Applications: While AMPS-Na is used in several commodity applications, the greatest opportunity for growth lies in high-value sectors. Expanding its use in biomedical devices, advanced energy storage, and smart sensors could drive further innovation and market expansion.
Copolymer Development: The true potential of AMPS-Na is often realized when it is copolymerized with other monomers. Systematic research into new copolymer systems can unlock novel materials with tailored properties for specific, demanding applications, such as fire retardants for coatings or advanced membranes for separations. researchgate.net
By focusing on sustainable production and pioneering new applications in advanced materials, the field of Sodium 2-Acrylamido-2-Methylpropane-1-Sulfonate chemistry is poised for significant advancement.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of Sodium 2-amino-2-methylpropane-1-sulfonate, and how do they influence experimental design?
- Answer: The compound’s molecular formula (C₄H₁₀NNaO₃S), molecular weight (~175.18 g/mol), and solubility profile are critical for designing dissolution studies or buffer systems. Its zwitterionic nature (due to the amino and sulfonate groups) enhances solubility in polar solvents, making it suitable for aqueous reaction systems. Stability under varying pH and temperature conditions should be tested via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Purity assessment requires ion-pair chromatography (e.g., using methods analogous to USP sodium sulfonate reagents) .
Q. How can researchers verify the identity and purity of this compound?
- Answer: Use a combination of:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm structural integrity (e.g., characteristic peaks for methyl and sulfonate groups).
- High-Performance Liquid Chromatography (HPLC): Ion-pair chromatography with UV detection (210–220 nm), referencing USP protocols for sulfonate reagents .
- Elemental Analysis: Match experimental C, H, N, S, and Na percentages to theoretical values (±0.3% tolerance) .
Advanced Research Questions
Q. What methodological strategies optimize the synthesis of this compound to achieve >95% purity?
- Answer:
- Step 1: Sulfonation of 2-amino-2-methylpropanol using sulfamic acid under controlled temperature (40–60°C) to minimize byproducts.
- Step 2: Neutralization with sodium hydroxide, followed by recrystallization in ethanol/water (3:1 v/v) to remove unreacted precursors.
- Step 3: Purity validation via HPLC (as above). Literature reports varying yields (76–97%) due to differences in reaction time and solvent ratios; iterative optimization is recommended .
Q. How should researchers address discrepancies in reported stability data for this compound under acidic conditions?
- Answer: Contradictory findings (e.g., decomposition at pH <3 vs. stability at pH 2) may arise from:
- Analytical Sensitivity: Use LC-MS instead of UV spectroscopy to detect low-concentration degradation products.
- Matrix Effects: Test stability in both isolated solutions and complex matrices (e.g., biological buffers).
- Kinetic Studies: Perform Arrhenius modeling at 25°C, 40°C, and 60°C to extrapolate shelf-life .
Q. What advanced techniques characterize the compound’s interaction with metal ions in catalytic systems?
- Answer:
- Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) between the sulfonate group and metal ions (e.g., Cu²⁺, Fe³⁺).
- X-ray Absorption Spectroscopy (XAS): Resolve coordination geometry at metal centers.
- Density Functional Theory (DFT): Model electronic interactions to predict reactivity in organometallic catalysis .
Methodological and Safety Considerations
Q. What precautions are critical when handling this compound in hygroscopic environments?
- Answer:
- Storage: Use desiccators with silica gel and maintain nitrogen atmospheres to prevent moisture absorption.
- Handling: Wear nitrile gloves and conduct weighings in humidity-controlled gloveboxes.
- Waste Disposal: Neutralize aqueous waste with dilute HCl before disposal, adhering to local regulations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
